N,N-diethyl-4-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOMPHXKTJFWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358046 | |
| Record name | N,N-diethyl-4-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77350-52-8 | |
| Record name | N,N-diethyl-4-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies of N,n Diethyl 4 Iodobenzamide
Synthetic Methodologies for N,N-Diethyl-4-iodobenzamide
The creation of this compound can be achieved through several distinct synthetic routes. These include classical amidation reactions that are well-established in organic chemistry, as well as more contemporary catalytic methods that offer alternative pathways, such as the direct iodination of a benzamide (B126) precursor.
Established Synthetic Routes
Traditional methods for forming the amide bond in this compound typically rely on the reaction of an activated carboxylic acid derivative with diethylamine (B46881). These routes are known for their reliability and straightforward execution.
A primary and conventional method for preparing this compound is the reaction between 4-iodobenzoyl chloride and diethylamine. mdpi.comnsf.gov This reaction is a classic example of nucleophilic acyl substitution, where the highly reactive acyl chloride is attacked by the nucleophilic diethylamine. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com The process is generally performed in an inert organic solvent, like dichloromethane, at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity. mdpi.com
Table 1: Typical Reaction Conditions for Synthesis from 4-iodobenzoyl chloride
| Parameter | Condition | Source(s) |
|---|---|---|
| Acylating Agent | 4-iodobenzoyl chloride | mdpi.com |
| Amine | Diethylamine | mdpi.com |
| Base | Triethylamine | mdpi.com |
| Solvent | Dichloromethane | mdpi.com |
| Temperature | 0 °C to room temperature | mdpi.com |
This compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. snmjournals.org The presence of the C-I bond makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. sci-hub.se For instance, the iodo-group can be readily displaced or coupled with other molecular fragments.
One significant application is in the Sonogashira coupling reaction, where the aryl iodide is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. sci-hub.se This reaction allows for the formation of a new carbon-carbon bond at the 4-position of the benzamide ring. The compound has also been utilized as a precursor in the synthesis of radiolabeled imaging agents, where the iodine atom can be replaced with a radioisotope like Iodine-125 through isotopic exchange procedures. snmjournals.orgresearchgate.net This highlights the utility of this compound as a building block for creating targeted molecules for medical diagnostics. researchgate.netnih.gov
Synthesis from 4-iodobenzoyl chloride and diethylamine
Catalytic Approaches in this compound Synthesis
Catalytic methods offer advanced strategies for the synthesis and derivatization of benzamides. These approaches can provide higher efficiency, milder reaction conditions, and novel synthetic pathways compared to traditional stoichiometric reactions.
While not a method for the synthesis of this compound itself, the triethylborane-base catalyzed reduction is a significant derivatization strategy. This reaction converts the amide functional group into an amine. organic-chemistry.orgacs.orgorganic-chemistry.org Specifically, a tertiary amide like this compound can be reduced to the corresponding amine, N,N-diethyl-4-iodobenzylamine.
This transformation is achieved using a catalytic system composed of triethylborane (B153662) (BEt₃) in combination with an alkali metal base, and a silane, such as phenylsilane, as the hydride source. acs.orgorganic-chemistry.orgsci-hub.se The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups. organic-chemistry.orgacs.org This catalytic protocol represents an efficient way to transform the synthesized amide into a different class of compound, broadening its synthetic utility. lookchem.com
Table 2: Components of the Triethylborane-Base Catalyzed Amide Reduction System
| Component | Role | Example(s) | Source(s) |
|---|---|---|---|
| Catalyst | Activates the silane | Triethylborane (BEt₃) | acs.orgorganic-chemistry.org |
| Co-catalyst | Base | Alkali metal alkoxide (e.g., KOtBu) | sci-hub.se |
| Reductant | Hydride source | Hydrosilanes (e.g., PhSiH₃) | acs.orgsci-hub.se |
| Product | Reduced amide | Amine | organic-chemistry.orgorganic-chemistry.org |
A modern catalytic approach to synthesize this compound involves the direct C-H iodination of a precursor molecule, N,N-diethylbenzamide. A mild and rapid method for this transformation utilizes a silver(I) catalyst to activate an iodine source. acs.orgacs.orgnih.gov
In this system, a catalyst such as silver(I) triflimide (AgNTf₂) activates N-iodosuccinimide (NIS), which serves as the electrophilic iodine source. acs.orgacs.org The silver(I) Lewis acid enhances the electrophilicity of the iodine in NIS, facilitating the iodination of the electron-rich aromatic ring of the benzamide. acs.org This method is noted for its high regioselectivity, often favoring mono-iodination at the para-position for activated substrates. acs.org The reaction is compatible with a wide range of functional groups and can be performed under mild conditions, making it a valuable tool for the late-stage functionalization of complex molecules. acs.orgnih.gov Other metals like Iridium have also been explored for the C-H iodination of benzamides, demonstrating the broad interest in such direct functionalization strategies. rsc.orgnih.govacs.org
Triethylborane-base catalyzed reduction of amides
Novel Synthetic Protocols and Green Chemistry Considerations
The synthesis of this compound and its analogs has traditionally involved methods that are now being re-evaluated through the lens of green chemistry. Green chemistry principles encourage the development of chemical processes that are environmentally benign, focusing on aspects like waste reduction, energy efficiency, and the use of safer solvents and reagents. beilstein-journals.org
One of the primary goals in modern synthetic chemistry is to design processes with high atom economy, minimizing the formation of byproducts. mdpi.com For the synthesis of benzamides like this compound, this involves exploring more efficient coupling reactions and catalytic methods. For instance, the use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in Additionally, the development of solvent-free or "neat" reaction conditions, such as those achieved through mechanochemical methods like ball milling, represents a significant step towards greener synthesis by eliminating the need for potentially hazardous solvents. mdpi.comrasayanjournal.co.in
Radiolabeling Techniques for this compound
The utility of this compound in nuclear medicine is contingent on its effective labeling with radioactive isotopes of iodine. ontosight.ai Various techniques have been developed to introduce these radioisotopes into the molecule, each with its own advantages and challenges.
Radioiodination Procedures
Isotopic exchange procedures for this compound with Iodine-125
Isotopic exchange is a common method for radioiodination where a stable iodine atom in the molecule is replaced by a radioactive iodine isotope, such as Iodine-125 (¹²⁵I). nih.govacs.org This process is typically carried out at high temperatures. acs.org For this compound and its derivatives, this method has been shown to produce radiolabeled products with high radiochemical yields, often in the range of 85-95%. researchgate.net
The reaction can be performed neat or in a solvent. acs.org To facilitate the exchange and improve yields, catalysts such as copper(II) salts (e.g., CuSO₄) are often added to the reaction mixture. nih.govnih.gov The addition of a copper catalyst can also allow the reaction to proceed in water at high temperatures. acs.org While isotopic exchange is a straightforward method, a significant drawback is that it results in a product with a lower specific activity because the radioactive and non-radioactive iodinated compounds cannot be separated. acs.org
Radioiododestannylation reactions
Radioiododestannylation is a powerful technique for introducing radioiodine into aromatic rings with high specific activity. nih.govsnmjournals.org This method involves the synthesis of an organotin precursor, typically a trialkylstannyl derivative, which is then reacted with a radioiodide salt in the presence of an oxidizing agent. nih.govresearchgate.net
For the synthesis of radiolabeled this compound analogs, an aryltributyltin precursor can be synthesized from the corresponding bromo-benzamide derivative through a palladium-catalyzed stannylation reaction. nih.gov This precursor is then subjected to an iododestannylation reaction using a radioiodide (e.g., Na¹²⁵I) and an oxidizing agent like chloramine-T or hydrogen peroxide to yield the desired radioiodinated product. nih.govsnmjournals.orgsnmjournals.org This method offers high radiochemical yields (85-94%) and results in a product with high radiochemical purity (>98%) and specific activity. nih.gov The ability to produce carrier-free radioiodinated compounds is a major advantage of this technique. snmjournals.org
Synthesis of Fluorinated Analogues for Radiotracing
In addition to radioiodination, there is significant interest in developing fluorinated analogues of this compound for use as radiotracers in Positron Emission Tomography (PET) imaging. nih.govsnmjournals.org PET imaging often utilizes the fluorine-18 (B77423) (¹⁸F) isotope.
The synthesis of these fluorinated analogues typically involves introducing a fluorine atom onto the benzamide scaffold. This can be achieved by starting with a fluorinated precursor, such as 4-fluorobenzoic acid, and then coupling it with N,N-diethylethylenediamine. nih.gov Alternatively, fluorination can be performed on a suitable precursor molecule in the final steps of the synthesis. For example, researchers have developed multimodal radiotracers that can be labeled with either iodine or fluorine isotopes. nih.gov One such example is the synthesis of [¹⁸F]-N-[2-(diethylamino)ethyl]-4-fluoro-3-iodobenzamide. nih.gov The development of these dual-modality probes allows for a "theranostic" approach, where the ¹⁸F-labeled compound can be used for PET imaging to select patients, and a corresponding ¹³¹I-labeled version can be used for targeted radionuclide therapy. researchgate.net
The synthesis of ¹⁸F-labeled benzamides can be achieved through nucleophilic substitution reactions. For instance, 4-[¹⁸F]fluorobenzoic acid can be prepared and then coupled with N,N-diethylethylenediamine to produce the final radiotracer. nih.gov These synthetic strategies are crucial for expanding the applications of this compound-based structures in advanced medical imaging.
Considerations for Radiochemical Yield and Purity
The effectiveness of a radiolabeled compound is highly dependent on its radiochemical yield and purity. nih.govnih.gov High radiochemical yield ensures that a sufficient amount of the radiotracer is produced from the starting radioactive material, which is often expensive and has a limited half-life. High radiochemical purity is essential to ensure that the detected signal originates from the target compound and not from radioactive impurities, which could lead to inaccurate imaging results or unintended radiation exposure to non-target tissues.
Several factors can influence the radiochemical yield and purity in the labeling of this compound and its analogs. In isotopic exchange reactions, the reaction time, temperature, and the presence of catalysts like copper sulfate (B86663) are critical parameters that need to be optimized. nih.gov For radioiododestannylation, the choice of oxidizing agent (e.g., chloramine-T, hydrogen peroxide) and the reaction conditions play a significant role. nih.govsnmjournals.org
Following the radiolabeling reaction, purification is a critical step to ensure high radiochemical purity. High-performance liquid chromatography (HPLC) is a commonly used technique to separate the desired radiolabeled product from unreacted starting materials and radioactive impurities. nih.govsnmjournals.orgsnmjournals.org The final product is typically analyzed to confirm its identity and purity before use. For instance, radioiododestannylation of a trimethyltin (B158744) precursor for a benzamide analog yielded the carrier-free radioiodinated compound with a radiochemical yield greater than 50% and high purity after HPLC purification. snmjournals.orgsnmjournals.org Similarly, isotopic exchange methods have been reported to achieve radiochemical purities exceeding 95%. nih.gov
| Method | Precursor | Reagents | Radiochemical Yield | Radiochemical Purity | Specific Activity | Reference |
|---|---|---|---|---|---|---|
| Isotopic Exchange | N-(2-diethylaminoethyl)-4-iodobenzamide | [¹²⁵I]NaI, CuSO₄ | 85-95% | >95% | Low | nih.govresearchgate.net |
| Radioiododestannylation | N-(2-diethylaminoethyl)-4-(tributylstannyl)benzamide | [¹²⁵I]NaI, Chloramine-T | 85-94% | >98% | >1600 Ci/mmol | nih.gov |
| Radioiododestannylation | Trimethyltin precursor of BA52 | ¹²³I or ¹³¹I, H₂O₂ | >50% | High (after HPLC) | Carrier-free | snmjournals.orgsnmjournals.org |
| Fluorination for PET | 4-[¹⁸F]Fluorobenzoic acid | N,N-diethylethylenediamine, EDC | 72-82% (for precursor) | High | Not specified | nih.gov |
Chemical Modification and Derivatization of this compound
The chemical modification of this compound and its close analogues, particularly N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), is a significant area of research aimed at enhancing their affinity and specificity for biological targets like melanin (B1238610). researchgate.netsnmjournals.orgnih.gov These strategies are crucial for developing advanced diagnostic and therapeutic agents. nih.gov
Synthesis of Aromatic and Heteroaromatic Analogues
A key derivatization strategy involves the replacement of the iodophenyl group with other aromatic or heteroaromatic systems to improve properties such as tumor uptake and retention. researchgate.netnih.gov The rationale is that certain polycyclic aromatic and heteroaromatic compounds exhibit a strong affinity for melanin. researchgate.netnih.gov
Researchers have synthesized various analogues where the benzamide moiety is replaced by heteroaromatic structures like quinoxaline (B1680401), nicotinamide (B372718), and picolinamide (B142947). researchgate.netsnmjournals.orgsnmjournals.org For instance, a series of (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) were synthesized and evaluated for their potential in imaging and radionuclide therapy of melanoma. researchgate.netnih.gov Among these, two quinoxaline derivatives, identified as compounds 5h and 5k in one study, demonstrated significantly higher and more prolonged tumor uptake compared to the original BZA compound. nih.gov Specifically, at 72 hours post-administration, their uptake was 7- and 16-fold higher than BZA, respectively. nih.gov
Another approach has been the development of iodonicotinamides, which are structurally related to iodobenzamides. snmjournals.orgsnmjournals.org The introduction of a hydrophilic pyridine (B92270) ring in place of the benzene (B151609) ring was found to improve urinary excretion and lead to rapid clearance from the body. snmjournals.orgsnmjournals.org N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide, for example, showed high tumor uptake and favorable clearance properties. snmjournals.orgsnmjournals.org Similarly, picolinamide derivatives have also been explored for their melanin-binding capabilities. snmjournals.org
The synthesis of these analogues often involves coupling the respective (hetero)aromatic carboxylic acid with the desired amine side chain. core.ac.ukuni-regensburg.de For radiolabeled versions, methods like iododestannylation from a tributylstannyl precursor are commonly employed to introduce iodine radioisotopes. researchgate.netnih.gov
| Analogue Class | Example Compound | Key Finding | Reference |
| Quinoxaline | N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide (ICF01012) | Shows favorable pharmacokinetic properties for radionuclide therapy with rapid and specific tumor uptake. | researchgate.netnih.gov |
| Quinoxaline | Compound 5h | 7-fold higher tumor uptake than BZA at 72 hours. | nih.gov |
| Quinoxaline | Compound 5k | 16-fold higher tumor uptake than BZA at 72 hours. | nih.gov |
| Nicotinamide | N-(2-(diethylamino)ethyl)-5-iodonicotinamide | Displays high tumor uptake and rapid body clearance due to the hydrophilic pyridine moiety. | snmjournals.orgsnmjournals.org |
| Picolinamide | N-(2-diethylaminoethyl)-5-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy]ethoxy) picolinamide ([¹⁸F]PFPN) | Modified side chain led to reduced liver uptake and improved pharmacokinetics. | snmjournals.org |
Structural Variations of the Benzamide Moiety
Furthermore, other substituents have been introduced onto the benzene ring to fine-tune the molecule's characteristics. For example, adding a methoxy (B1213986) group to create compounds like IMBA (N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-4-methoxybenzamide) was explored to study its effect on melanoma uptake. acs.org In other studies, a second benzamide group was added, creating molecules like N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide, to potentially enhance binding or other properties. researchgate.net These modifications aim to optimize factors such as lipophilicity, metabolic stability, and binding affinity. acs.org
Influence of Side Chain Modifications on Compound Properties
The N,N-diethylaminoethyl side chain is a critical component influencing the compound's properties, and its modification has been a major focus of research. snmjournals.org This side chain contains a tertiary amine which is understood to form an ionic interaction with the carboxylate groups present in melanin. snmjournals.org
Studies have explored changing the N-alkyl substituents from ethyl to other groups. Replacing the ethyl groups with smaller methyl groups to create N-(2-(dimethylamino)ethyl)-4-[¹⁸F]fluorobenzamide resulted in a derivative with rapid and prolonged retention in melanoma and the highest tumor uptake among a series of benzamide derivatives studied. snmjournals.org Conversely, increasing the alkyl chain length, for instance to N-butyl-4-iodobenzamide, has also been investigated. core.ac.uk A series of derivatives with varying side chains, including N-(4-dipropylaminobutyl)-4-iodobenzamide ([¹²⁵I]BZ18), were synthesized to study the impact on melanin affinity and in vivo behavior. nih.gov
| Side Chain Modification | Example Compound | Effect on Properties | Reference |
| N-Alkyl Group Change | N-(2-(dimethylamino)ethyl)-4-fluorobenzamide | Resulted in rapid, prolonged retention and high uptake in melanoma. | snmjournals.org |
| N-Alkyl Group Change | N-butyl-4-iodobenzamide | Synthesized as a catalyst; demonstrates alternative alkyl substitutions. | core.ac.uk |
| N-Alkyl Group Change | N-(4-dipropylaminobutyl)-4-iodobenzamide | Synthesized to study the effect of a longer, more lipophilic side chain on melanin targeting. | nih.gov |
| Full Side Chain Replacement | Spermidine-BZA derivatives | Maintained high melanin affinity but showed lower tumor accumulation compared to BZA. | nih.gov |
| Amine Moiety Change | N-(2-aminoethyl)-4-iodobenzamide (NIBA) | Synthesized as a derivatization reagent for mass spectrometry, altering the terminal amine. | qut.edu.au |
Mechanistic Investigations of N,n Diethyl 4 Iodobenzamide Interactions
Binding Mechanisms to Biological Substrates
The biological interactions of N,N-diethyl-4-iodobenzamide and its closely related analogues are of significant interest, particularly concerning their affinity for specific biological substrates like melanin (B1238610) and the potential involvement of cell surface receptors. Research into its binding mechanisms has revealed a multi-faceted process primarily driven by physicochemical forces.
This compound, often referred to in literature as a type of iodobenzamide (BZA), demonstrates a notable and high affinity for melanin. snmjournals.org This characteristic is a cornerstone of its utility in experimental studies targeting melanin-rich tissues, such as those found in malignant melanoma. researchgate.netresearchgate.net The binding is highly selective for melanin, a feature that has been confirmed through advanced imaging techniques. scispace.com
The binding mechanism of benzamide (B126) derivatives to melanin is not mediated by covalent bonds but rather by a combination of electrostatic forces and hydrophobic interactions. snmjournals.orgsnmjournals.org Research has identified two distinct types of binding sites that facilitate this affinity: one that relies on electrostatic forces and another that involves hydrophobic interactions. researchgate.net
The primary mechanism involves a two-pronged interaction:
Electrostatic Interaction : At physiological pH, the tertiary amine group in the side chain of the benzamide molecule is protonated, carrying a positive charge. researchgate.net This cation forms an ionic bond with the negatively charged carboxylate groups present in the structure of melanin. snmjournals.orgsnmjournals.org
Hydrophobic Interaction : The aromatic ring of the benzamide structure engages in π-π stacking interactions with the heteroaromatic ring systems within the melanin polymer. snmjournals.orgsnmjournals.orgresearchgate.net This interaction contributes significantly to the stability of the binding.
Scatchard analysis is a graphical method used to analyze ligand-receptor binding data to determine key parameters such as the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which is an inverse measure of binding affinity. While the literature establishes that this compound binds to melanin through specific interactions, detailed Scatchard analysis data for its direct binding to melanin is not prominently available in the reviewed sources.
However, to illustrate the data derived from such analyses, the table below presents findings from Scatchard analyses performed on a related benzamide derivative, 4-[¹²⁵I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, in its interaction with sigma receptors expressed in breast cancer cells. researchgate.net This data is provided for illustrative purposes of the analytical method.
| Ligand | Binding Target | Cell Line | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Source |
|---|---|---|---|---|---|
| 4-[125I]BP | Sigma Receptors | MCF-7 (Breast Cancer) | 26 nM | 4000 fmol/mg protein | researchgate.net |
| [3H]DTG | Sigma Receptors | MCF-7 (Breast Cancer) | 24.5 nM | 2071 fmol/mg protein | researchgate.net |
A strong, direct correlation exists between the amount of melanin present in cells and the uptake of iodobenzamide derivatives. nih.gov A study utilizing cultivated murine melanoma cells (B16/C3) and para-[¹³¹I]iododiethyl-aminoethylbenzamide, an analogue of this compound, demonstrated a very close correlation with a coefficient of determination (R²) of 0.95 between the cellular melanin content and the tracer's accumulation. nih.gov Cells with higher melanin content showed significantly higher uptake of the compound, with accumulation reaching up to 80% in melanotic melanoma cells. nih.gov Furthermore, ultra-structural imaging with secondary ion mass spectrometry (SIMS) has confirmed a perfect colocalization of N-2-diethylaminoethyl-4-iodobenzamide with melanin pigments contained within intracellular structures known as melanosomes. scispace.com
The role of sigma receptors in the mechanism of action of this compound, particularly in the context of melanoma, has been a subject of investigation. While the benzamide chemical structure is found in many known sigma receptor ligands, the direct involvement of these receptors in the uptake of iodobenzamides by melanoma cells is contested. researchgate.netmdpi.com
Initial hypotheses suggested that the binding of benzamides might involve sigma receptors located on the cell membrane. scispace.com However, subsequent research using high-resolution SIMS imaging has provided evidence to the contrary. scispace.com These studies demonstrated that N-2-diethylaminoethyl-4-iodobenzamide specifically localizes within intracellular melanosomes along with melanin, with no significant signal observed at the cytoplasmic membrane where such receptors would be located. scispace.com This finding led the researchers to invalidate the hypothesis of a specific binding to membrane sigma receptors as the primary uptake mechanism for this compound in melanoma. scispace.com
Sigma Receptor Interactions
Specificity for Sigma-1 and Sigma-2 Receptor Subtypes
While some benzamide derivatives are known to be sigma receptor ligands, studies on this compound and its analogues in the context of melanoma imaging suggest that their uptake in these tumors is independent of sigma receptor binding. nih.gov In fact, attempts to block sigma receptors in vivo did not reduce, but in some cases, even increased the uptake of certain iodobenzamides in melanoma tumors, while significantly decreasing uptake in other tissues like the brain and lungs. nih.gov This indicates that the mechanism of accumulation in melanoma is not primarily mediated by sigma-1 or sigma-2 receptors. nih.gov
Further studies with various radioiodinated aminoalkyl-iodobenzamides have shown that their accumulation is independent of the specific activity, which strongly suggests that a receptor-mediated process, which would be saturable, is not the primary mechanism of uptake. nih.gov For instance, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA) showed no significant in vitro binding to sigma-1 and sigma-2 receptors. nih.gov This body of evidence points towards a different primary target for these compounds in melanoma cells.
Differentiation from Melanin Interaction Mechanisms
The primary mechanism for the high uptake of this compound and its derivatives in melanoma is their strong affinity for melanin. snmjournals.org This interaction is so pronounced that it has been the focus of developing these compounds as imaging and therapeutic agents for malignant melanoma. snmjournals.orgnih.gov The binding is characterized by an ionic interaction between the protonated tertiary amine of the benzamide and the carboxylates present in melanin. snmjournals.org Additionally, hydrophobic interactions and π-stacking between the aromatic ring of the benzamide and the heteroaromatic rings of melanin contribute to the binding affinity. snmjournals.org
This melanin-targeting mechanism is distinct from receptor-ligand interactions. snmjournals.org The high capacity of melanin to bind these benzamides means that the binding is not easily saturated, a key difference from receptor-mediated uptake. aacrjournals.org Studies have demonstrated a direct correlation between the cellular melanin content and the uptake of these tracers. nih.gov For example, the uptake of para-[131I]iododiethyl-aminoethylbenzamide showed a strong correlation (R² = 0.95) with the cellular melanin content. nih.gov
Absence of Covalent Bond Formation
Investigations into the binding mechanism of benzamide derivatives to melanin have ruled out the formation of covalent bonds. snmjournals.org The interaction is primarily based on non-covalent forces, including electrostatic and hydrophobic interactions as previously mentioned. snmjournals.org This is a critical aspect, as covalent bonding would imply a more permanent and potentially more toxic interaction. The reversible nature of the non-covalent binding allows for the dynamic uptake and washout of these compounds from tissues.
Cellular and Subcellular Distribution Studies
Understanding how this compound and its analogs distribute within cells and tissues is crucial for their application in diagnostics and therapy. Studies have revealed specific patterns of localization and uptake kinetics.
Intracellular Localization and Uptake Kinetics
Once inside the body, radioiodinated benzamides like this compound show a time-dependent uptake and internalization into melanoma cells. itn.pt For instance, in vitro studies with murine B16F1 melanoma cells demonstrated that a significant percentage of the administered radioactivity becomes associated with and internalized by the cells over several hours. itn.pt
Biodistribution studies in mice bearing melanoma xenografts have shown rapid and high uptake of these compounds in the tumor. nih.govnih.gov For example, [125I]N-(diethylaminoethyl)-4-iodobenzamide showed a tumor uptake of 6.14% of the injected dose per gram (%ID/g) at 1 hour post-injection. nih.gov Similarly, another derivative, 4-[18F]FEBZA, exhibited a tumor uptake of 8.66 ± 1.02 %IA/g at 1 hour. nih.gov The uptake in normal tissues is generally low and tends to decrease over time, leading to favorable tumor-to-background ratios for imaging. nih.gov
Heterogeneous Distribution within Tissues (e.g., Melanoma and Skin)
The distribution of this compound within tissues is not uniform. In B16 melanoma, its distribution is heterogeneous, with higher concentrations found in areas rich in melanin pigments. nih.gov This directly mirrors the distribution of melanin itself. nih.gov
A similar heterogeneous pattern is observed in normal pigmented skin. Using secondary ion mass spectrometry (SIMS), studies have shown that the compound concentrates in multiple small, selective areas within the epidermis. The density of these high-concentration foci decreases from the basal layer (stratum basale) towards the outer layer (stratum corneum). nih.gov
Exclusion of Nuclear Uptake
A key finding from subcellular distribution studies is the specific localization of this compound within the cytoplasm, with a notable absence of uptake into the cell nucleus. nih.gov This intracytoplasmic localization has been consistently observed in both melanoma cells and normal pigmented skin cells. nih.gov The exclusion from the nucleus is a significant characteristic, as it suggests that the compound does not directly interact with the genetic material of the cell, which is an important consideration for its use as a diagnostic or therapeutic agent.
Data Tables
Table 1: Tumor and Organ Uptake of Radioiodinated Benzamide Derivatives
| Compound | Animal Model | Tumor Type | Uptake (%ID/g or %IA/g) | Time Point | Reference |
|---|---|---|---|---|---|
| [125I]N-(diethylaminoethyl)-4-iodobenzamide | Nude Mice | Human Malignant Melanoma | 6.14 | 1 h | nih.gov |
| [125I]N-(diethylaminoethyl)-4-iodobenzamide | Nude Mice | Human Malignant Melanoma | 2.81 | 6 h | nih.gov |
| 4-[18F]FEBZA | Mice | B16F1 Melanoma | 8.66 ± 1.02 | 1 h | nih.gov |
| 4-[18F]FEBZA | Mice | HT-29 Colorectal Adenocarcinoma | 3.68 ± 0.47 | 1 h | nih.gov |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(2-diethylaminoethyl)-4-iodobenzamide |
| N,N-diethyl-3-iodobenzamide |
| N-Ethyl-3-iodobenzamide |
| N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-[131I]iodo-2-methoxy-benzamide ([131I]MIP-1145) |
| N-(2-diethylaminoethyl)-4-[18F]fluoroethoxybenzamide (4-[18F]FEBZA) |
| N-(2-diethylaminoethyl)-4-[2-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy]benzamide |
| [18F]FBZA |
| N-(2-(diethylamino)ethyl)-5-[123I]iodonicotinamide |
| N-[2-(diethylamino)ethyl]-4-fluoro-3-iodobenzamide |
| N-(2-(dimethylamino)ethyl)-4-[18F]fluorobenzamide |
| N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide |
| N-(2-(diethylamino)ethyl)-2-[18F]fluoropropanamide |
| N-[2-(diethylamino)ethyl]-6-[18F]fluoronicotinamide |
| 4-11C-methoxy N-(2-diethylaminoethyl) benzamide |
| N-(12-ethyl-1-fluoro-3,6,9-trioxa-12-azatetradecan-14-yl)-6-iodoquinoxaline-2-carboxamide |
| N-(2-(diethylamino) ethyl)-6-iodoquinoxaline-2-carboxamide |
| Haloperidol |
| 1,3-di-o-tolylguanidine (DTG) |
| o-[123I]iodohippuric acid |
| N,N-diethyl-4-hydroxybenzamide |
| Thionyl chloride |
| Triethylamine |
| Melanin |
| Sigma-1 Receptor |
Investigation of Transport Mechanisms into Cells
The movement of any compound across the cell membrane is a critical step that dictates its biological activity. Cellular transport is broadly categorized into passive and active mechanisms. longdom.org Passive transport, which includes simple and facilitated diffusion, does not require cellular energy and relies on the concentration gradient of the substance across the membrane. longdom.orgnih.gov Active transport, conversely, requires energy in the form of ATP to move molecules against their concentration gradient, often involving specific carrier proteins. longdom.org
The precise transport mechanism for this compound into cells has not been definitively established, but investigations into its analogues and its pronounced affinity for melanin-rich cells provide significant insights. nih.govnih.gov For small, relatively hydrophobic molecules, passive diffusion across the phospholipid bilayer is a primary route of entry. nih.gov Given the structure of this compound, it is plausible that it can cross cell membranes via passive diffusion to some extent.
However, the selective and high accumulation of this compound in pigmented melanoma cells suggests a more specific mechanism beyond simple diffusion. nih.govresearchgate.net Research points towards a mechanism driven by the compound's high affinity for melanin. nih.govsnmjournals.org Microanalytical studies have shown that this compound specifically localizes within the melanosomes of choroidal melanocytes and retinal pigment cells. nih.gov This suggests that upon entering the cell, the compound is effectively trapped or sequestered by binding to melanin. This binding creates a strong concentration sink within the cell, which could facilitate a continuous influx driven by the concentration gradient. Therefore, the uptake is likely a combination of passive diffusion followed by specific intracellular sequestration by melanin. nih.govsnmjournals.org
| Transport Mechanism | Description | Energy Required | Mediated by Protein | Relevance to this compound |
|---|---|---|---|---|
| Passive Diffusion | Movement of small, nonpolar molecules directly across the lipid bilayer down a concentration gradient. nih.gov | No | No | Likely initial entry route into the cell. |
| Facilitated Diffusion | Movement of molecules down a concentration gradient with the help of channel or carrier proteins. | No | Yes | Not identified as a primary mechanism. |
| Active Transport | Movement of molecules against a concentration gradient, requiring energy (ATP) and carrier proteins. longdom.org | Yes | Yes | Not identified as a primary mechanism. |
| Intracellular Sequestration | Trapping of a molecule within a specific cellular compartment, such as an organelle. | No (for binding) | No (binding to pigment) | Proposed key mechanism; high-affinity binding to melanin in melanosomes drives accumulation. nih.gov |
Enzymatic and Metabolic Pathways
Involvement in Melanin Biosynthesis Pathway
Melanin pigments are produced within melanosomes through a process called melanogenesis. nih.gov This pathway is initiated by the enzyme tyrosinase, which catalyzes the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. nih.govmdpi.com Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black/brown eumelanin (B1172464) or red/yellow pheomelanin. nih.gov
While the high uptake of this compound in pigmented tissues initially led to suggestions of its involvement in the melanin biosynthesis pathway, the predominant evidence indicates that its primary interaction is not as a substrate or inhibitor for the enzymes involved. nih.govnih.gov Instead, the compound exhibits a strong binding affinity directly to the melanin polymer itself. nih.govsnmjournals.org
This binding is thought to be driven by a combination of electrostatic and hydrophobic interactions. snmjournals.org The tertiary amine in the diethylaminoethyl side chain of the benzamide can become protonated, leading to an ionic interaction with the carboxylate groups present in the structure of eumelanin. snmjournals.org Furthermore, the aromatic iodobenzyl portion of the molecule can engage in π-stacking interactions with the aromatic rings within the melanin polymer. snmjournals.org This high-affinity binding explains the compound's selective retention in melanotic tissues, rather than direct participation in the enzymatic cascade of melanin production. nih.gov
| Enzyme | Abbreviation | Function |
|---|---|---|
| Tyrosinase | TYR | Catalyzes the conversion of tyrosine to L-DOPA and L-DOPA to dopaquinone. nih.govmdpi.com |
| Tyrosinase-related protein 1 | TYRP1 | Oxidizes 5,6-dihydroxyindole-2-carboxylic acid (DHICA) in the eumelanin pathway. mdpi.com |
| Dopachrome (B613829) tautomerase | DCT (TYRP2) | Catalyzes the tautomerization of dopachrome to DHICA. mdpi.com |
Metabolic Stability and Biotransformation
Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes. nih.gov It is a crucial parameter in drug development, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov Compounds with low metabolic stability are rapidly cleared from the body, which can limit their therapeutic efficacy. Biotransformation typically involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation).
Specific metabolic stability and biotransformation pathway data for this compound are not extensively detailed in the available literature. However, studies on structurally similar benzamide analogues provide insights into its likely metabolic fate. For instance, investigations of other N-substituted benzamides suggest that metabolic transformations can occur at several positions on the molecule. researchgate.net
Potential biotransformation pathways for this compound could include:
N-Dealkylation: The removal of one or both ethyl groups from the diethylamino moiety. This is a common metabolic pathway for compounds containing N-alkyl groups.
Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or the alkyl side chains.
Amide Hydrolysis: The cleavage of the amide bond, which would separate the 4-iodobenzoic acid moiety from the diethylamine (B46881) portion. This pathway was noted to be a main route in humans for the analogue WAY-100635, though it was not observed in rat liver microsome assays. researchgate.net
Deiodination: The removal of the iodine atom from the benzoyl ring, although this is generally a less common metabolic reaction for aryl iodides compared to other halogens.
| Reaction Type (Phase) | Description | Potential Product(s) |
|---|---|---|
| N-De-ethylation (Phase I) | Removal of an ethyl group from the tertiary amine. | N-ethyl-4-iodobenzamide derivatives |
| Hydroxylation (Phase I) | Addition of a hydroxyl group to the aromatic ring or ethyl chains. | Hydroxylated metabolites |
| Amide Hydrolysis (Phase I) | Cleavage of the central amide bond. | 4-iodobenzoic acid and diethylamine |
| Conjugation (Phase II) | Attachment of a polar molecule (e.g., glucuronic acid) to a hydroxylated metabolite. | Glucuronide conjugates |
Preclinical Research and Pharmacological Evaluation of N,n Diethyl 4 Iodobenzamide
In Vitro Studies
Cellular Uptake and Retention in Melanoma Cell Lines
The uptake of radioiodinated N,N-diethyl-4-iodobenzamide and its analogs has been studied in various melanoma cell lines to assess its potential as an imaging and therapeutic agent. The degree of uptake and retention is often correlated with the pigmentation status of the cells.
In vitro studies have demonstrated that the cellular uptake of radioiodinated benzamides, such as N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2), is significantly higher in pigmented melanoma cell lines (e.g., M4Beu, B16) compared to non-pigmented (e.g., M3Dau) or non-melanoma cell lines. nih.gov This suggests a strong correlation between the compound's accumulation and the presence of melanin (B1238610). For instance, the uptake of [¹²⁵I]-BZA2 was shown to be related to the pigmentation status of the cells, with higher uptake observed in pigmented melanoma cell lines like M4 Beu and B16. nih.gov The interaction between radioiodinated N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) and synthetic melanin has been examined, showing that uptake was high only for the melanotic M4Beu cell line. researchgate.net
Stimulating melanogenesis in B16 melanoma cells with α-melanocyte-stimulating hormone and L-tyrosine led to an increased uptake of [¹²⁵I]-BZA2, further supporting the role of melanin in the compound's accumulation. nih.gov The distribution of N-(2-diethylaminoethyl)-4-iodobenzamide (I-BZA) in B16 murine melanoma was found to be heterogeneous, with high concentrations in melanin-rich cells. nih.gov The intracellular location of I-BZA appeared to be specifically within the cytoplasm, mirroring the distribution of melanin pigments, with no significant nuclear uptake. nih.gov
However, the exact mechanism of uptake is not solely dependent on melanin binding. Some studies have investigated the role of sigma receptors, though findings have been inconclusive. For example, while some benzamide (B126) derivatives show affinity for sigma receptors, competitive binding studies with haloperidol, a known sigma ligand, did not displace [¹²⁵I]-BZA2 in M4Beu cells, suggesting that sigma receptor binding is not the primary mechanism for uptake in this case. nih.gov Another study found that the uptake of radioiodinated benzamides in B16 melanoma was not mediated by a specific mechanism like σ-receptor binding. acs.org
The following table summarizes the cellular uptake of a related radioiodinated benzamide in different cell lines:
| Cell Line | Type | Pigmentation | Cellular Uptake (% of total activity/million cells) |
| M4Beu | Human Melanoma | Pigmented | High |
| B16 | Murine Melanoma | Pigmented | High |
| M3Dau | Human Melanoma | Amelanotic (Non-pigmented) | Low |
| MCF-7 | Human Breast Cancer | Non-melanoma | Low |
| L929 | Mouse Fibroblast | Non-melanoma | Low |
Data compiled from studies on radioiodinated benzamide analogs. nih.gov
Competitive Binding Assays with Known Ligands
Competitive binding assays have been utilized to investigate the binding mechanisms of this compound and its analogs, particularly concerning their interaction with sigma receptors. These receptors have been considered as potential targets for melanoma imaging.
In one study, the binding of a radioiodinated analog, [¹²⁵I]N-(piperidinylaminoethyl)4-iodobenzamide (IPAB), and this compound (IDAB) to various neurotransmitter receptors was assessed. The results indicated that both compounds possessed a high affinity for sigma-1 receptors and a low affinity for sigma-2 sites. nih.gov This suggests a potential role for sigma-1 receptors as markers for malignant melanoma. nih.gov
However, other studies have produced conflicting results regarding the significance of sigma receptor binding for melanoma uptake. For instance, competitive binding assays on M4 Beu melanoma cells using [¹²⁵I]-N-(2-diethylaminoethyl)-2-iodobenzamide ([¹²⁵I]-BZA₂) and haloperidol, a known sigma ligand, showed no competition at concentrations up to 10⁻⁶ M. nih.gov This finding suggests that the uptake of BZA₂ in these cells is not primarily mediated by sigma receptors. nih.gov
Furthermore, research on N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-4-methoxybenzamide (IMBA) and N-(2-diethylaminoethyl)-4-[¹³¹I]iodobenzamide (BZA) demonstrated that with an increasing dose of the unlabeled compound, the uptake of the radiolabeled version either remained unchanged (IMBA) or was even enhanced (BZA), while receptor binding of the label decreased. acs.org This indicates that a mechanism other than specific receptor binding is responsible for the accumulation of these compounds in melanoma cells. acs.org
The table below summarizes the binding affinities (Ki) of this compound (IDAB) and a related analog for sigma receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| IDAB | Sigma-1 | High |
| Sigma-2 | Low | |
| IPAB | Sigma-1 | High |
| Sigma-2 | Low |
Data derived from competitive binding assays with known neurotransmitter receptors. nih.gov
Cytotoxicity Assessments
Cytotoxicity studies are crucial for evaluating the potential of this compound and its derivatives as therapeutic agents. These assessments determine the compound's toxicity to cancer cells.
Studies have shown that certain benzamide derivatives exhibit anticancer potential. For instance, derivatives of N,N-diethyl-3-iodobenzamide have demonstrated high specificity for melanoma cells with minimal toxicity to surrounding tissues in clinical trials. This specificity is attributed to the compound's affinity for melanin, leading to prolonged retention within cancerous cells.
In vitro studies using various assays, such as MTT assays and colony-forming assays, are employed to evaluate the cytotoxicity and antiproliferative effects of these compounds on tumor cell lines. These studies assess cell viability and growth inhibition. While specific cytotoxicity data for this compound is not extensively detailed in the provided results, a related unlabeled compound, N-(4-dipropylaminobutyl)-4-iodobenzamide (BZ18), at a concentration of 2 × 10⁻⁵ M, was found to be non-cytotoxic in B16F0 clonogenic survival assays. nih.gov
It is important to note that the cytotoxicity of radioiodinated versions of these compounds is also a key area of research for their application in targeted radionuclide therapy.
In Vivo Animal Studies
Biodistribution and Pharmacokinetics in Melanoma-Bearing Animal Models (e.g., Mice)
The biodistribution and pharmacokinetic properties of radioiodinated this compound have been extensively studied in melanoma-bearing animal models, primarily mice, to evaluate its potential as a melanoma imaging agent.
Following intravenous injection in mice bearing human malignant melanoma xenografts, radioiodinated this compound demonstrates significant tumor uptake. nih.govsnmjournals.org For instance, studies with [¹²⁵I]N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]DAB) showed a tumor uptake of 6.14% of the injected dose per gram (%ID/g) at 1 hour post-injection, which decreased to 2.81% ID/g at 6 hours and 0.42% ID/g at 24 hours. nih.gov Similarly, another study reported a tumor uptake of 6.5% ID/g in murine B16 melanoma and 4% ID/g in human melanotic melanoma at 60 minutes post-injection. snmjournals.org
However, a notable challenge observed in these studies is the high uptake of the compound in non-target organs, particularly the liver and lungs. At 1 hour post-injection of [¹²⁵I]DAB, the activity in the liver and lungs was 11.76% ID/g and 7.58% ID/g, respectively. nih.gov A slow clearance of radioactivity from these organs was also observed. nih.gov
The table below presents a summary of the biodistribution data for [¹²⁵I]N-(2-diethylaminoethyl)-4-iodobenzamide in nude mice with human melanoma xenografts.
| Organ | 1 hour post-injection (%ID/g) | 6 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |
| Tumor | 6.14 | 2.81 | 0.42 |
| Liver | 11.76 | 3.43 | - |
| Lung | 7.58 | 0.49 | - |
Data from biodistribution studies of [¹²⁵I]DAB. nih.gov
Tumor-to-Nontumor Ratios and Clearance Rates
High tumor-to-nontumor ratios are a critical characteristic for an effective melanoma imaging agent, as they determine the contrast and clarity of tumor visualization. Studies on radioiodinated this compound and its analogs have demonstrated favorable tumor-to-nontumor ratios, particularly at later time points after administration.
In mice bearing B16 melanoma, N-(2-diethylaminoethyl)-4-iodobenzamide showed high uptake in the tumor with relatively low uptake in blood, muscle, brain, lung, and liver, resulting in high tumor-to-nontumor ratios. snmjournals.org At 24 hours post-injection, the tumor-to-blood ratio was 37, the tumor-to-brain ratio was 147, and the tumor-to-muscle ratio was 95. snmjournals.org
The clearance of the compound from non-target tissues contributes to the improvement of these ratios over time. While initial uptake can be high in organs like the liver and lungs, the radioactivity tends to clear from these tissues, whereas it is retained in the tumor. nih.govsnmjournals.org This differential clearance is crucial for achieving high-contrast images in scintigraphy.
The following table provides a summary of the tumor-to-nontumor ratios for N-(2-diethylaminoethyl)-4-iodobenzamide in B16 melanoma-bearing mice at 24 hours post-injection.
| Tissue Ratio | Value at 24 hours |
| Tumor/Blood | 37 |
| Tumor/Brain | 147 |
| Tumor/Muscle | 95 |
Data from biodistribution studies in B16 melanoma-bearing mice. snmjournals.org
The rapid clearance from blood and other non-target organs is a desirable pharmacokinetic property. For instance, a related technetium-labeled complex, Tc1, which also contains a N,N-diethylethylamine group for melanin binding, demonstrated favorable tumor/muscle and tumor/blood ratios of 16.9 and 5.2, respectively, at 1 hour post-injection in a B16-F1 melanoma-bearing mouse. ulisboa.pt This indicates efficient clearance from surrounding tissues, leading to clear tumor detection. ulisboa.pt
Evaluation of Imaging Efficacy using Scintigraphy and SPECT
The imaging efficacy of radioiodinated this compound and its analogs has been extensively evaluated using scintigraphy and Single Photon Emission Computed Tomography (SPECT). These non-invasive imaging techniques have been crucial in visualizing the biodistribution and tumor-targeting capabilities of these compounds.
In clinical studies, scintigraphy with [¹²³I]N-(2-diethylaminoethyl)-4-iodobenzamide (also known as BZA) has demonstrated its utility in diagnosing melanoma. nih.gov Whole-body scintigraphy performed 4-5 hours after injection has been used to identify melanoma lesions. nih.gov For specific regions, such as ocular lesions, SPECT imaging has been employed to provide more detailed and localized information. nih.gov For instance, in patients with ocular melanoma, SPECT imaging of the head has been performed. nih.gov Similarly, SPECT scans of the thorax have been utilized for patients with non-small cell lung carcinoma. nih.gov
Good quality images are typically obtained 4 hours after administration of the radiotracer. researchgate.net The combination of planar whole-body scintigraphy and SPECT has been shown to be a valuable method for detecting both primary tumors and metastatic disease. nih.govresearchgate.net For example, SPECT imaging has shown high sensitivity for detecting ocular melanoma. nih.gov
Impact of Isomeric Forms on Biodistribution
The isomeric form of iodobenzamides has a significant influence on their biodistribution and pharmacokinetic properties, which in turn affects their efficacy as imaging agents. Early investigations into various isomers of N-(N-dialkylaminoethylene)-¹²³I-iodobenzamide in melanoma-bearing mouse models revealed that structural variations are critical. mdpi.com
Among different isomers, the ortho-iodinated analog, N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2), was found to have a more favorable pharmacokinetic profile in melanoma-bearing mice compared to the para-iodinated form (this compound). researchgate.netmdpi.com This led to the selection of [¹²³I]BZA2 for further clinical trials. researchgate.net The hydrophilic character of the pyridine (B92270) moiety in nicotinamide (B372718) analogs, compared to the aryl moiety of benzamides, has been suggested to contribute to improved urinary excretion. snmjournals.org
Research has also explored other structural modifications. For instance, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide, a nicotinamide-based analog, demonstrated high tumor uptake and rapid clearance from the body. snmjournals.org This highlights how changes to the aromatic ring system can impact the in vivo behavior of these radiotracers.
Assessment in Different Tumor Models (e.g., B16 murine melanoma, A375 amelanotic melanoma)
The preclinical assessment of this compound and its derivatives has been conducted in various tumor models to evaluate their tumor-targeting specificity and efficacy. Commonly used models include the B16 murine melanoma and the A375 human amelanotic melanoma xenografts.
Biodistribution studies in nude mice bearing human malignant melanoma xenografts have shown good tumor uptake of radioiodinated benzamides. nih.gov For example, [¹²⁵I]-labeled (2-piperidinylaminoethyl)4-iodobenzamide, a structural analog, demonstrated significant tumor uptake at 1, 6, and 24 hours post-injection. nih.gov High tumor-to-nontarget organ ratios were achieved, particularly at 24 hours, indicating good clearance from other tissues. nih.gov
The B16 murine melanoma model has been instrumental in evaluating melanin-targeting capabilities. Cellular uptake studies in the melanotic B16-F1 cell line versus the amelanotic A375 human cell line have been performed to understand the role of melanin in the accumulation of these compounds. ulisboa.pt For instance, the binding of [¹³¹I]MIP-1145, a benzamide analog, to melanoma cells in vitro was found to be melanin-dependent. nih.gov In vivo studies using human melanoma xenografts also showed that [¹³¹I]MIP-1145 localized to melanin-expressing tumors (SK-MEL-3) but not to amelanotic tumors (A375). nih.govaacrjournals.org
Imaging studies in mice bearing B16F0 murine melanoma have successfully visualized tumors using SPECT. snmjournals.org These preclinical models are crucial for validating the potential of new radiotracers before they can be considered for clinical trials.
Molecular Imaging Applications
Development as Melanoma Imaging Agents
This compound and its derivatives have been a significant focus in the development of molecular imaging agents for melanoma. researchgate.net The underlying principle is their affinity for melanin, a pigment that is often overproduced in melanoma cells. researchgate.net This melanin-targeting property allows for the specific delivery of radioisotopes to tumor sites, enabling their visualization through imaging techniques like SPECT and PET.
The journey began with the identification of N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) as a compound with a high affinity for melanin pigment. snmjournals.org When labeled with iodine-125, it showed high uptake in melanotic tumors in mice. snmjournals.org This led to further investigations into various radioiodinated benzamides as potential melanoma-targeting agents. researchgate.net
Several analogs have been synthesized and evaluated. For instance, N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2), an isomer of BZA, was also developed and assessed in clinical trials for melanoma imaging. researchgate.net The development has also extended to PET imaging agents, with efforts to create fluorinated analogs. nih.gov The goal is to develop probes with high specificity and sensitivity for early and accurate detection of melanoma and its metastases. nih.gov
Application in Diagnosis of Primary and Metastatic Ocular Melanoma
A significant clinical application of radioiodinated this compound has been in the diagnosis of primary and metastatic ocular melanoma. nih.gov A phase II clinical trial involving 48 patients with suspected ocular melanoma assessed the value of scintigraphy with [¹²³I]N-(2-diethylaminoethyl)-4-iodobenzamide (BZA). nih.gov
The study demonstrated a sensitivity of 86% and a specificity of 83% for ocular BZA scintigraphy in diagnosing primary ocular melanoma. nih.gov Whole-body scintigraphy was also found to be useful for the follow-up of treated patients and for imaging metastases, particularly in the liver. nih.gov SPECT imaging has been shown to be particularly effective, with a sensitivity of 89% for ocular sites. nih.gov
The ability of BZA scintigraphy to be repeated allows for monitoring of treatment response and surveillance for recurrence or metastatic spread. nih.gov In combination with other diagnostic procedures, it is considered a suitable method for the diagnosis of ocular melanoma and a potentially valuable tool for screening for metastases. nih.gov
Diagnostic Potential in Non-Small Cell Lung Carcinoma (NSCLC)
The diagnostic potential of [¹²³I]N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²³I]-IDAB) has also been explored in non-small cell lung carcinoma (NSCLC). nih.gov The rationale for this application stems from the expression of sigma receptors in these tumors, which are also targeted by iodobenzamides. nih.gov
A study involving eight patients with proven NSCLC evaluated the clinical applicability of [¹²³I]-IDAB scintigraphy. nih.gov Whole-body scintigraphy and SPECT imaging of the thorax were performed. nih.gov The results showed that all primary NSCLC lesions demonstrated an increased uptake of the tracer. nih.gov
However, the sensitivity for detecting mediastinal lymph node metastases was low, with only 4 out of 18 radiologically suspected nodes showing tracer uptake. nih.gov While [¹²³I]-IDAB scintigraphy can visualize primary NSCLC lesions, its value in staging the disease, particularly in assessing lymph node involvement, is considered questionable based on these findings. nih.gov
Optimization for Improved Image Quality and Faster Clearance
The development of this compound and its derivatives as imaging agents has focused on enhancing their affinity for melanoma tumors while improving their pharmacokinetic properties for clearer diagnostic images. Research has aimed to increase tumor uptake and retention, and accelerate clearance from non-target tissues, which improves the target-to-background ratio. snmjournals.orgresearchgate.net
To achieve these goals, structural modifications to the original benzamide scaffold have been explored. These modifications often involve altering the heteroaromatic core or the side chains to influence properties like lipophilicity and hydrophilicity, which in turn affect biodistribution and clearance pathways. snmjournals.orgresearchgate.net For instance, radioactivity in non-target organs for this class of compounds is primarily located in the abdominal region, indicating clearance through both urinary and hepatobiliary systems. researchgate.net
One strategy involved replacing the benzamide group with other moieties like nicotinamide or picolinamide (B142947). snmjournals.org A series of iodonicotinamides based on the this compound structure was prepared. snmjournals.orgsnmjournals.org Notably, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide demonstrated high uptake in tumors along with rapid clearance from the body. snmjournals.orgsnmjournals.org The increased hydrophilicity of the pyridine group in nicotinamides, compared to the aryl group in benzamides, is thought to contribute to better urinary excretion. snmjournals.org
Another approach focused on developing analogues of N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide (ICF01012), a lead radiotracer. researchgate.net By designing both iodinated and fluorinated versions, researchers aimed to create agents suitable for both SPECT and PET imaging. researchgate.net Among these, certain fluorinated analogues showed high tumor uptake, excellent contrast, and fast clearance. researchgate.net Further modifications led to the development of compounds like N-[2-(diethylamino)ethyl]-4-fluoro-3-iodobenzamides, which showed good stability and tumor uptake. snmjournals.org Two specific quinoxaline (B1680401) derivatives, compounds 5h and 5k in one study, exhibited high, long-lasting tumor uptake that was 7- and 16-fold higher than the original benzamide at 72 hours post-injection, marking them as promising candidates for therapy. researchgate.net
The table below summarizes the outcomes of various optimization strategies for benzamide-based imaging agents.
| Compound/Analogue Class | Modification Strategy | Observed Improvement | Reference |
| Iodonicotinamides | Replacement of benzamide with nicotinamide | High tumor uptake and rapid clearance from the body. snmjournals.orgsnmjournals.org | snmjournals.org, snmjournals.org |
| Quinoxaline Derivatives (e.g., ICF01012) | Replacement of benzamide with quinoxaline carboxamide | High specificity for melanin, high tumor uptake and retention, rapid clearance from non-target tissues. researchgate.net | researchgate.net |
| Fluorinated Quinoxaline Analogues | Introduction of fluorine to the quinoxaline structure | High tumor uptake, high contrast, and rapid clearance. researchgate.net | researchgate.net |
| Fluoro-iodobenzamides | Addition of fluorine to the iodobenzamide structure | Good in vitro and in vivo stability with significant tumor uptake. snmjournals.org | snmjournals.org |
| Aliphatic Probes (e.g., ¹⁸F-FPDA) | Replacement of aromatic ring with an aliphatic structure | Lowered lipophilicity, leading to faster in vivo clearance and reduced background uptake. nih.gov | nih.gov |
These studies demonstrate that modifying the core aromatic structure and side chains of this compound can significantly enhance its properties as an imaging agent, leading to better image quality and more favorable clearance profiles. snmjournals.orgresearchgate.net
Role of Secondary Ion Mass Spectrometry (SIMS) in Microscopic Distribution Analysis
Understanding the precise location of a radiopharmaceutical at the cellular and subcellular level is critical for its development and evaluation. snmjournals.org Secondary Ion Mass Spectrometry (SIMS) is a high-resolution imaging technique that has been instrumental in analyzing the microscopic distribution of this compound and its analogues. snmjournals.orgsnmjournals.org
SIMS is a surface-sensitive analytical method used to create images of the elemental and molecular composition of a sample's surface. wikipedia.org The technique works by bombarding a tissue section with a focused primary ion beam, which causes atoms and molecules from the sample's surface to be ejected, or "sputtered". snmjournals.orgsnmjournals.org A portion of these ejected particles are ionized (secondary ions). These secondary ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. snmjournals.orgwikipedia.org By detecting a specific ion species, such as the stable ¹²⁷I atom present in this compound, SIMS can generate a detailed map of the drug's distribution within cells and tissues. snmjournals.orgsnmjournals.org The technique can be used for both stable and radiolabeled molecules, for instance by detecting ¹⁴C alongside ¹²⁷I. snmjournals.org
SIMS studies have provided definitive insights into the uptake mechanism of iodobenzamides in melanoma. nih.govscispace.com Early research was uncertain whether the compound's retention was due to binding to membrane receptors or another mechanism. snmjournals.org SIMS analysis of B16 murine melanoma tissue from mice injected with an iodobenzamide derivative revealed a heterogeneous distribution within the tumor. nih.gov The compound was found in high concentrations in focal areas corresponding to cells rich in melanin. nih.gov
Further investigation using high-resolution SIMS demonstrated unambiguously that the drug localizes specifically within the cytoplasm of melanoma cells, with no significant uptake in the nucleus. nih.govscispace.com The analysis showed a perfect colocalization of the iodine signal from the drug with melanin pigments contained within intracellular organelles called melanosomes. scispace.com This finding strongly indicates that the specific uptake and retention of iodobenzamides in melanotic tissues are due to a direct association with melanin, rather than binding to membrane receptors like the sigma-1 receptor. snmjournals.orgscispace.com SIMS imaging confirmed that the drug was not enhanced at the cell membrane site. nih.gov
The key findings from SIMS analyses are summarized in the table below.
| Key Finding | Description of SIMS Analysis | Conclusion | Reference |
| Heterogeneous Distribution | SIMS imaging of B16 melanoma tissue showed that iodobenzamide distribution was not uniform, with high concentrations in melanin-rich cells. | Uptake is linked to the presence of melanin pigment. | nih.gov |
| Intracytoplasmic Localization | Analysis of both melanoma and normal pigmented skin tissue revealed the drug's location was specifically within the cytoplasm of pigment cells. | The drug's target is inside the cell, not on the cell surface membrane. | nih.gov |
| No Nuclear Uptake | SIMS images showed a lack of an iodine signal within the cell nucleus. | The drug does not appear to interact with nuclear components. | nih.gov |
| Colocalization with Melanosomes | High-resolution SIMS showed a perfect correlation between the iodine signal (from the drug) and the structures identified as melanosomes within the cytoplasm. | The primary retention site for iodobenzamides is the melanin pigment within melanosomes. | scispace.com |
| Molecular Stability | Dual detection of ¹²⁷I and ¹⁴C from a labeled iodobenzamide showed identical distributions, confirming the amide bond's stability in vivo. | The molecule remains intact at its site of accumulation. | snmjournals.org |
Clinical Translation and Therapeutic Implications
Clinical Trial Phases and Outcomes
The diagnostic potential of N,N-diethyl-4-iodobenzamide, when labeled with a suitable radioisotope, has been the subject of significant clinical investigation. These studies have aimed to establish its efficacy and reliability in identifying melanoma lesions in human patients.
Phase II clinical trials have been instrumental in evaluating the utility of radioiodinated this compound, specifically [¹²³I]N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²³I]BZA), as an imaging agent for malignant melanoma. In a notable Phase II trial, 110 patients with a history of melanoma were investigated across two nuclear medicine departments. nih.gov The study aimed to assess the agent's ability to detect primary melanomas and their metastases. nih.gov The findings from this trial demonstrated that scintigraphy with [¹²³I]BZA is a safe procedure for the detection and follow-up of patients with malignant melanoma. nih.gov Another Phase II clinical trial focused on the diagnosis of primary and metastatic ocular melanoma in 48 patients, further underscoring the diagnostic value of [¹²³I]BZA in a specialized clinical context. nih.gov
The diagnostic performance of [¹²³I]BZA in clinical trials has been quantified through key metrics such as diagnostic efficiency, sensitivity, and specificity. In a Phase II trial involving 110 patients, the diagnostic sensitivity on a lesion-site basis was calculated to be 81%, with an accuracy of 87% and a specificity of 100%. nih.gov Impressively, no false positive results were reported in this study. nih.gov In the context of ocular melanoma, a separate Phase II trial reported a sensitivity of 86% and a specificity of 83% for ocular BZA-scintigraphy. nih.gov These figures highlight the compound's high reliability in correctly identifying melanoma lesions.
Interactive Data Table: Diagnostic Performance of [¹²³I]N-(2-diethylaminoethyl)-4-iodobenzamide in Melanoma Diagnosis
| Clinical Trial Focus | Number of Patients | Sensitivity | Specificity | Accuracy | Reference |
| Malignant Melanoma and Metastases | 110 | 81% | 100% | 87% | nih.gov |
| Primary and Metastatic Ocular Melanoma | 48 | 86% | 83% | Not Reported | nih.gov |
The evaluation of radioiodinated benzamides has extended to multicenter clinical trials, reinforcing the findings from single-center studies. While much of the multicenter focus has shifted to analogues of this compound, the foundational work with [¹²³I]BZA paved the way for these larger-scale investigations. nih.govresearchgate.net These studies have been crucial in validating the potential of melanin-targeting radiopharmaceuticals in diverse patient populations and clinical settings. The largest multicenter clinical trial in melanoma radioimmunoscintigraphy, for instance, provides a comparative context for the performance of targeted radiopharmaceuticals. snmjournals.org
Diagnostic Efficiency, Sensitivity, and Specificity in Human Patients
Targeted Radionuclide Therapy Considerations
Beyond its diagnostic applications, the fundamental ability of this compound and its derivatives to target melanin-producing cells has opened avenues for therapeutic interventions, particularly for disseminated melanoma which remains a significant clinical challenge.
The concept of using radioiodinated benzamides for targeted radionuclide therapy is a promising strategy for treating disseminated melanoma. acs.orgacs.org By concentrating the effects of radiation on tumor cells, this approach aims to enhance efficacy while minimizing damage to healthy tissues. acs.orgacs.orgresearchgate.net The use of β-emitting radionuclides like ¹³¹I, which can be chelated to benzamide (B126) structures, offers a therapeutic mechanism to destroy melanoma cells. acs.org A clinical study using the radioiodinated benzamide analogue ¹³¹I-BA52 demonstrated promising survival benefits and favorable dosimetry in patients with metastatic melanoma, underscoring the high potential of this class of compounds for the targeted radionuclide therapy of melanotic tumors. nih.govnih.gov
Recognizing the therapeutic potential, research has focused on synthesizing and evaluating analogues of this compound with improved characteristics for radionuclide therapy. acs.orgacs.org The goal is to identify compounds with an ideal kinetic profile, including high, specific, and long-lasting uptake in the tumor. acs.orgacs.org For instance, various (hetero)aromatic analogues of BZA have been synthesized and radioiodinated with ¹²⁵I. acs.orgacs.org Two such compounds, 5h and 5k, demonstrated significantly higher and more sustained tumor uptake compared to the original BZA in preclinical models, making them promising candidates for internal targeted radionuclide therapy of melanoma. acs.orgacs.org The development of these analogues, such as [¹³¹I]ICF01012, has shown significant anti-tumor effects in preclinical models, leading to the initiation of first-in-human clinical trials. researchgate.netnih.govresearchgate.net
Potential as Radiotherapeutic Agents for Disseminated Melanoma
Comparative Analysis with Other Imaging and Therapeutic Agents
The clinical and preclinical utility of this compound is best understood in the context of other melanin-targeting agents. Its performance characteristics, particularly regarding tumor uptake, clearance kinetics, and imaging modality, have been benchmarked against both structurally similar compounds and agents with entirely different chemical scaffolds.
The position of the iodine atom on the benzamide ring significantly influences the molecule's biodistribution and efficacy. This compound (also known as BZA or 4-iodo-BZA) was one of the foundational benzamides identified for its high affinity for melanin (B1238610) pigment. snmjournals.org Preclinical studies with a 125I-labeled version demonstrated significant uptake in melanotic tumors in mice. nih.gov A subsequent Phase II clinical trial using ¹²³I-BZA to image primary melanomas and metastases reported high diagnostic efficacy, with a sensitivity of 81%, accuracy of 87%, and specificity of 100% on a per-lesion basis. nih.govresearchgate.net
In contrast, the 2-iodo isomer, N-(2-diethylaminoethyl)-2-[¹²³I]iodobenzamide, showed poorer results in a multicenter phase III clinical study. snmjournals.org In this trial, its diagnostic sensitivity for melanoma metastases was only 39%, which was considerably lower than the 87% sensitivity achieved with [¹⁸F]FDG PET imaging. snmjournals.org This suggests that the 4-iodo position is more favorable for in vivo tumor targeting than the 2-iodo position.
Researchers have developed other advanced benzamide derivatives to improve upon the properties of the original BZA. One such example is N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide (MIP-1145). When labeled with ¹³¹I, [¹³¹I]MIP-1145 showed strong, melanin-dependent binding and prolonged retention in human melanoma xenografts. aacrjournals.orgnih.gov At 24 hours post-injection, the tumor uptake remained high at 5.91% of the injected dose per gram (%ID/g), with an impressive tumor-to-blood ratio of 197. aacrjournals.orgnih.gov This sustained retention is a desirable characteristic for a therapeutic agent.
Fluorinated benzamide derivatives have also been developed for use with Positron Emission Tomography (PET), which offers higher resolution than the Single Photon Emission Computed Tomography (SPECT) used for iodine-123. For instance, N-(2-diethylaminoethyl)-4-¹⁸F-fluorobenzamide ([¹⁸F]DAFBA) was found to have similar uptake in B16F1 melanoma and liver as ¹²⁵I-BZA, indicating that fluorination did not negatively impact its fundamental targeting ability. nih.gov
Interactive Data Table: Comparison of Benzamide Derivatives
| Compound | Isotope | Indicated Use | Tumor Uptake (%ID/g) | Key Findings |
|---|---|---|---|---|
| This compound (BZA) | ¹²³I / ¹²⁵I | Imaging (SPECT) | 6.14% at 1h nih.gov | High clinical sensitivity (81%) and specificity (100%) in a Phase II trial. nih.govresearchgate.net |
| N,N-diethyl-2-iodobenzamide | ¹²³I | Imaging (SPECT) | Not specified in trials | Lower clinical sensitivity (39%) compared to BZA and [¹⁸F]FDG in a Phase III trial. snmjournals.org |
| MIP-1145 | ¹³¹I | Therapy | 5.91% at 24h aacrjournals.orgnih.gov | Prolonged tumor retention and high tumor-to-blood ratio (197 at 24h), suggesting therapeutic potential. aacrjournals.orgnih.gov |
| [¹⁸F]DAFBA | ¹⁸F | Imaging (PET) | Similar to ¹²⁵I-BZA nih.gov | Demonstrates feasibility of creating PET-based benzamide imaging agents. nih.gov |
The search for optimal melanoma-targeting radiopharmaceuticals has explored numerous chemical structures beyond the benzamide core. researchgate.net These agents often target melanin but may exhibit different pharmacokinetic profiles.
Nicotinamide (B372718) and Picolinamide (B142947) Derivatives: These compounds are structurally related to benzamides but replace the benzene (B151609) ring with a pyridine (B92270) ring. snmjournals.org This change often increases the hydrophilicity of the molecule. For example, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide ([¹²³I]MEL008) displays high tumor uptake along with more rapid clearance from the body, likely due to improved urinary excretion. snmjournals.orgsnmjournals.org Another promising agent is the quinoxaline (B1680401) derivative N-(2-(diethylamino)ethyl)-6-iodoquinoxaline-2-carboxamide (ICF01012). When labeled with ¹²⁵I, ICF01012 demonstrated significantly higher and more sustained tumor uptake compared to BZA, with a 16-fold higher value at 72 hours post-injection, making it a strong candidate for targeted radionuclide therapy. acs.org
Peptide Analogues: Instead of binding directly to melanin, some agents target receptors overexpressed on melanoma cells. Analogues of α-melanocyte-stimulating hormone (α-MSH) target the melanocortin-1 receptor (MC1R). researchgate.netacs.org These peptides, labeled with radionuclides like Technetium-99m (⁹⁹mTc) or Indium-111 (¹¹¹In), have demonstrated good quality imaging in preclinical models. acs.org Their targeting mechanism is distinct from the accumulation-based binding of benzamides to melanin.
Other Chemical Scaffolds: A variety of other compounds have been investigated for melanin affinity, including iodothiouracils, indoquinolines, and methylene (B1212753) blue dye. researchgate.net More recently, aliphatic compounds, which lack an aromatic ring entirely, have been explored. N-(2-(diethylamino)ethyl)-2-[¹⁸F]fluoropropanamide ([¹⁸F]FPDA) was developed to test if the N,N-diethylethylenediamine portion of the benzamide structure alone could confer melanin-targeting ability. researchgate.net This demonstrates a move towards simplifying the molecular platform for developing new PET probes for melanoma. researchgate.net
Interactive Data Table: Comparison with Non-Benzamide Agents
| Compound Class | Example Agent | Target | Key Advantage Over BZA |
|---|---|---|---|
| Quinoxaline Carboxamides | [¹²⁵I]ICF01012 | Melanin | Significantly higher and more prolonged tumor uptake (16x higher than BZA at 72h). acs.org |
| Nicotinamides | [¹²³I]MEL008 | Melanin | More hydrophilic, leading to faster clearance from non-target tissues. snmjournals.orgsnmjournals.org |
| Picolinamides | [¹⁸F]P3BZA | Melanin | Developed as a PET agent with potential for improved diagnostic imaging. pnas.org |
| Peptide Analogues | ⁹⁹mTc/¹¹¹In-labeled α-MSH | MC1 Receptor | Different targeting mechanism (receptor-mediated) may be effective in tumors with variable melanin. acs.org |
| Aliphatic Amides | [¹⁸F]FPDA | Melanin | Simpler chemical structure, easier to synthesize for PET applications. researchgate.net |
Comparison with Other Benzamide Derivatives (e.g., N,N-diethyl-2-iodobenzamide)
Challenges and Future Directions in Clinical Application
Despite the promise shown by this compound and its analogues, several challenges must be addressed for broader clinical translation and therapeutic impact. The future of this class of compounds lies in overcoming these hurdles through chemical innovation and new clinical strategies.
One of the primary challenges has been achieving an ideal pharmacokinetic profile. While BZA shows good tumor uptake, it also demonstrates notable accumulation in non-target organs like the liver and lungs, which can limit imaging contrast and increase off-target radiation dose. nih.gov Furthermore, the relatively low resolution of SPECT imaging, used for ¹²³I-BZA, may limit the detection of small metastatic lesions, as suggested by a clinical trial where its sensitivity was lower than that of PET. snmjournals.org For therapeutic applications using β-emitters like ¹³¹I, ensuring high and sustained tumor retention while accelerating clearance from healthy tissues is critical to maximize the therapeutic window. acs.org
Future directions in the field are directly aimed at addressing these limitations:
Development of Derivatives with Optimized Kinetics: A major focus is the synthesis of new analogues with improved tumor-to-background ratios. The quinoxaline derivative ICF01012, with its significantly higher and more durable tumor uptake compared to BZA, exemplifies this approach. acs.org Such high-retention agents are particularly sought after for targeted radionuclide therapy. researchgate.net
Shift Towards PET Imaging: There is a clear trend away from SPECT agents towards the development of benzamides and related structures labeled with positron emitters like Fluorine-18 (B77423) (¹⁸F) or Gallium-68 (⁶⁸Ga). snmjournals.orgnih.govplos.org PET offers superior image resolution and quantification, potentially enabling earlier and more accurate detection of metastatic disease. researchgate.net
Theranostic Applications: The development of theranostic pairs is a key future goal. This involves using a single chemical scaffold that can be labeled with one radionuclide for diagnostic imaging (e.g., ¹²³I for SPECT or ¹⁸F for PET) and another for therapy (e.g., ¹³¹I or Lutetium-177). researchgate.net This allows for patient pre-selection and personalized dosimetry, ensuring that only patients with sufficient tumor uptake receive the therapeutic agent.
Addressing Development Hurdles: The path from preclinical promise to clinical approval is fraught with challenges, including regulatory hurdles and funding issues. The development of Iodine-131 BA52, a benzamide derivative for therapy, was halted despite promising early results, highlighting the complex and unpredictable nature of oncologic drug development. openmedscience.com Overcoming these systemic challenges will be as crucial as scientific innovation.
Computational and Structural Biology Studies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (protein or receptor). mdpi.com These methods help in understanding the binding mode, affinity, and the dynamic nature of the ligand-receptor complex.
Prediction of Binding Modes and Affinities with Target Biomolecules
While specific molecular docking studies exclusively on N,N-diethyl-4-iodobenzamide are not extensively documented in publicly available literature, research on closely related analogs provides significant insights into its likely biological targets and binding characteristics. Analogs of iodobenzamide have shown a notable affinity for sigma receptors, which are implicated in various neurological processes and are overexpressed in some cancer cell lines. uni-mainz.deresearchgate.net
For instance, the radiolabeled analog, [¹²⁵I]N,N-diethylaminoethyl-4-iodobenzamide ([¹²⁵I]DAB), demonstrated high uptake in the brain, suggesting it can cross the blood-brain barrier and bind to central nervous system targets like sigma receptors. uni-mainz.de Another potent analog, N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), has been extensively studied as a high-affinity ligand for both sigma-1 (S1R) and sigma-2 (S2R) receptors. researchgate.netnih.gov Docking simulations of 4-IBP into the crystal structure of the S1R (PDB ID: 5HK2) have successfully reproduced the experimentally observed binding pose with high accuracy, showing a root mean square deviation (RMSD) of only 0.9 Å. nih.gov
Given the structural similarities, it is predicted that this compound would also bind to sigma receptors. The binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), for these related compounds is typically in the low nanomolar range, indicating a strong interaction. researchgate.netacs.org The affinity of this compound would be influenced by the N,N-diethyl group's size and lipophilicity compared to the bulkier substituents in analogs like 4-IBP.
Table 1: Binding Affinities of Iodobenzamide Analogs for Sigma Receptors
| Compound | Target Receptor | Binding Affinity (Ki or Kd) | Reference |
| 4-[¹²⁵I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptors (in MCF-7 cells) | Ki = 4.6 nM (vs. Haloperidol) | researchgate.net |
| [³H]DTG (a standard sigma ligand) | Sigma Receptors (in MCF-7 cells) | Kd = 24.5 nM | researchgate.net |
| N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | Sigma-1 Receptor (S1R) | High affinity (Docking study) | nih.gov |
Understanding Ligand-Protein Interactions
The interactions between a ligand and its protein target are governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com A key feature of iodinated aromatic compounds like this compound is the ability of the iodine atom to participate in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in the protein backbone). This interaction can significantly contribute to the stability and specificity of the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating physicochemical properties (descriptors) with activity, QSAR models can predict the activity of new, unsynthesized compounds and guide lead optimization. bpasjournals.comresearchgate.net
Correlation between Structural Modifications and Biological Activity
No dedicated QSAR study for a series of this compound derivatives was found in the surveyed literature. However, by examining the structure-activity relationships (SAR) of analogous compounds, we can infer how modifications to the this compound scaffold would likely impact its biological function.
The core structure can be divided into three main parts for modification: the N,N-diethylamide group, the position of the iodine on the benzene (B151609) ring, and the benzene ring itself.
N-Amide Substituents: The nature of the substituent on the amide nitrogen is critical for receptor affinity and selectivity. For example, replacing the N,N-diethyl group with a larger, more complex moiety like an N-benzylpiperidine group creates 4-IBP, a high-affinity sigma receptor ligand. researchgate.netnih.gov Modifying this part of the molecule can alter its size, shape, and flexibility, directly impacting how it fits into the receptor's binding site.
Iodine Position: The position of the iodine atom affects the electronic distribution of the ring and the geometry of potential halogen bonds. Studies on N,N-diethyl-3-iodobenzamide versus N-(2-Diethylaminoethyl)-4-iodobenzamide show that the iodine's position (meta vs. para) can alter binding kinetics and targeting specificity.
Aromatic Ring Substitutions: Adding other substituents to the phenyl ring can modulate the compound's electronic properties and lipophilicity. For example, adding methoxy (B1213986) groups, as seen in N,N-diethyl-2,3,4-trimethoxy-5-iodobenzamide, can change the molecule's interaction profile with its target. acs.org
These relationships demonstrate that systematic structural modifications can fine-tune the biological activity of the iodobenzamide scaffold. A formal QSAR study would quantify these relationships, allowing for more precise predictions.
Table 2: Structure-Activity Relationship Insights from Iodobenzamide Analogs
| Compound | Structural Modification from Base Scaffold | Observed Biological Effect | Reference |
| N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | N,N-diethyl replaced with N-benzylpiperidine | High affinity for sigma receptors | researchgate.netnih.gov |
| N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA) | Addition of an aminoethyl side chain | Enhanced targeting of melanoma cells | |
| N,N-Diethyl-3-iodobenzamide | Iodine at meta-position instead of para | Altered binding kinetics compared to para-isomer |
Theoretical Studies of Hypervalency and Bonding
The concept of hypervalency is used to describe molecules where a main-group element formally has more than eight electrons in its valence shell. rsc.org This is particularly common for elements in the third period and below, such as iodine. While this compound itself is not a hypervalent compound (iodine is in a standard monovalent state), the chemistry of hypervalent iodine is crucial for understanding the synthesis, reactivity, and potential catalytic applications of the broader class of organoiodine compounds. beilstein-journals.orgresearchgate.net
Hypervalent iodine reagents, typically with iodine in a +3 (λ³-iodane) or +5 (λ⁵-iodane) oxidation state, are widely used as versatile and environmentally benign oxidizing agents in organic synthesis. nih.govrsc.org Theoretical and computational studies have been essential in understanding the unique bonding in these species. The bonding in a typical λ³-iodane is described by the three-center, four-electron (3c–4e) bond model. nih.gov This model posits that three atoms are linked by a single molecular orbital system containing four electrons. The resulting bond is highly polarized, longer, and weaker than a standard two-center, two-electron covalent bond, which accounts for the high electrophilic reactivity of hypervalent iodine compounds. nih.gov
For instance, theoretical studies on 2-iodobenzamides have shown they can act as catalysts in oxidation reactions by forming a hypervalent iodine(III) species in situ. beilstein-journals.org This transient hypervalent intermediate is the active oxidizing agent. Therefore, while this compound is stable in its non-hypervalent form, understanding the principles of hypervalency is key to appreciating the chemical potential of the iodo-benzamide scaffold in synthetic and catalytic contexts. researchgate.net
Analytical Chemistry Methodologies for N,n Diethyl 4 Iodobenzamide
Chromatographic Techniques for Purity and Homogeneity Assessment
Chromatographic methods are indispensable for separating N,N-diethyl-4-iodobenzamide from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity and homogeneity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.govambeed.comresearchgate.net It is frequently utilized to monitor the progress of reactions in its synthesis and to purify the final product. mcmaster.ca For instance, in the synthesis of related benzamides, HPLC has been used to analyze crude reaction mixtures and isolate the desired product with high purity. nih.govresearchgate.net Isocratic HPLC methods have been specifically developed for the purification of radioiodinated benzamide (B126) derivatives, demonstrating the technique's capability to handle even sensitive compounds. nih.govresearchgate.net
In a broader context, reversed-phase HPLC coupled with mass spectrometry (LC/MS) is a powerful tool for the analytical characterization of compounds like this compound. rsc.org This combination allows for both separation and identification based on mass-to-charge ratio. rsc.org
Table 1: HPLC Applications in Benzamide Analysis
| Application | Technique | Purpose | Reference |
|---|---|---|---|
| Purity Assessment | Isocratic HPLC | Isolation of iodinated product | nih.govresearchgate.net |
| Reaction Monitoring | HPLC | Analysis of crude reaction mixtures | mcmaster.ca |
Gas Chromatography (GC)
Gas Chromatography (GC) is another vital chromatographic technique for assessing the purity of this compound, particularly for its volatility. GC, often coupled with a mass spectrometer (GC-MS), provides detailed information on the composition of a sample. While specific GC methods for this compound are not extensively detailed in the provided results, the principles of GC are broadly applicable. GC is instrumental in determining the presence of volatile organic impurities. bibliotekanauki.pl The development of GC and GC-Headspace methods for analyzing impurities in related pharmaceutical compounds highlights its importance in quality control. bibliotekanauki.pl Furthermore, GC-MS is a standard method for monitoring the regioselectivity of cross-coupling reactions involving similar halogenated aromatic compounds.
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound.
¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a derivative, N,N-diethyl-4-(1-phenylpyrrolidin-2-yl)benzamide, the ¹H NMR spectrum (500 MHz, CDCl₃) showed characteristic signals for the diethylamino group, including broad singlets for the methyl and methylene (B1212753) protons. rsc.org Specifically, signals around δ 1.14 and 1.26 ppm are attributed to the methyl (CH₃) protons, and signals around δ 3.30 and 3.57 ppm correspond to the methylene (CH₂) protons. rsc.org Aromatic protons typically appear in the range of δ 7.0–8.0 ppm.
¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum (125 MHz, CDCl₃) of N,N-diethyl-4-(1-phenylpyrrolidin-2-yl)benzamide, the carbonyl carbon (C=O) of the amide group is observed at δ 171.4 ppm. rsc.org The carbons of the diethyl group appear at approximately δ 13.0, 14.4 (CH₃), 39.3, and 43.4 (CH₂) ppm. rsc.org The carbon atom attached to the iodine (C-I) in similar iodinated benzamides typically resonates at around 95–100 ppm.
Table 2: Representative NMR Data for a Derivative, N,N-diethyl-4-(1-phenylpyrrolidin-2-yl)benzamide
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 7.34 | d, J = 8.1 Hz | Aromatic CH | rsc.org |
| ¹H | 3.57 | br s | N-CH₂ | rsc.org |
| ¹H | 3.30 | br s | N-CH₂ | rsc.org |
| ¹H | 1.26 | br s | CH₃ | rsc.org |
| ¹H | 1.14 | br s | CH₃ | rsc.org |
| ¹³C | 171.4 | - | C=O | rsc.org |
| ¹³C | 43.4 | - | N-CH₂ | rsc.org |
| ¹³C | 39.3 | - | N-CH₂ | rsc.org |
| ¹³C | 14.4 | - | CH₃ | rsc.org |
| ¹³C | 13.0 | - | CH₃ | rsc.org |
Note: Data is for a derivative compound and serves as an illustrative example.
There is no mention of ²⁹Si NMR in the search results in the context of this compound analysis. This technique is typically used for the characterization of silicon-containing compounds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. For benzamide derivatives, a strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is typically observed in the region of 1630–1680 cm⁻¹. For a related compound, N,N-diethyl-4-(1-phenylpyrrolidin-2-yl)benzamide, the FTIR spectrum showed a characteristic absorption at 1600 cm⁻¹. rsc.org Other significant peaks in the IR spectra of similar compounds include C-H stretching and bending vibrations.
Table 3: Key IR Absorption Bands for Benzamide Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| Amide C=O Stretch | ~1630-1680 | Strong absorption | rsc.org |
| C-H Stretch (Aromatic) | ~3000-3100 | Medium to weak absorption | General IR knowledge |
Mass Spectrometry (MS) (e.g., EI-MS, ESI-MS, GC-MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For a derivative, N,N-diethyl-4-(1-phenylpyrrolidin-2-yl)benzamide, the calculated mass for the protonated molecule [M+H]⁺ was C₂₃H₃₁N₂O⁺, and the found mass was in close agreement, confirming its molecular formula. rsc.org
Secondary Ion Mass Spectrometry (SIMS) has been employed to study the distribution of the related compound N-(2-diethylaminoethyl)-4-iodobenzamide (I-BZA) at the cellular level, demonstrating the technique's utility in bioanalytical applications by detecting the stable iodine atom (¹²⁷I). snmjournals.orgnih.gov
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying components in a mixture. researchgate.netnih.gov
Table 4: Mass Spectrometry Data for a Derivative, N,N-diethyl-4-(1-phenylpyrrolidin-2-yl)benzamide
| Technique | Ion | Calculated Mass | Found Mass | Reference |
|---|
Advanced Imaging Modalities for Compound Distribution
Advanced imaging techniques provide high-resolution spatial information about the localization of this compound within tissues and even at a subcellular level.
Secondary Ion Mass Spectrometry (SIMS) is a high-resolution mass spectrometry imaging technique capable of mapping the elemental and molecular composition of a sample's surface. americanpharmaceuticalreview.com This method bombards the sample with a primary ion beam, causing secondary ions to be ejected from the surface. ed.ac.uk These secondary ions are then analyzed by a mass spectrometer to create an image of their distribution. ed.ac.uk SIMS offers exceptional sensitivity, with detection limits in the parts-per-million to parts-per-billion range, and can achieve subcellular spatial resolution. americanpharmaceuticalreview.compnnl.gov
In the context of this compound, SIMS has been instrumental in determining its precise location within tissues. Since the compound contains a stable iodine atom (¹²⁷I), it can be detected directly without the need for radiolabeling. snmjournals.org Studies using SIMS have investigated the microscopic distribution of this compound in murine melanoma models. nih.gov
Research findings from SIMS analysis have revealed a heterogeneous distribution of this compound within B16 melanoma, with significant accumulation in areas rich in melanin (B1238610). nih.gov The compound's distribution has been shown to mirror that of melanin pigments, suggesting a specific interaction. nih.gov Further investigations at the subcellular level have demonstrated that this compound localizes specifically within the cytoplasm of pigment cells, with no significant uptake in the nucleus. nih.gov High-resolution SIMS imaging has pinpointed the compound's presence within melanosomes, confirming its affinity for melanin. scispace.com This specific intracellular localization is a critical finding, suggesting that the uptake mechanism is linked to melanin and not to membrane sigma receptors. scispace.com
The instrumentation for these studies often involves high-performance SIMS microprobes, such as the NanoSIMS 50, which utilizes a Cs⁺ primary ion beam to achieve high yields of negative secondary ions like ¹²⁷I⁻. snmjournals.orgscispace.comnih.gov This allows for high mass resolution analysis, which is crucial to avoid interference from other molecules. snmjournals.org
Table 1: Summary of SIMS Research Findings for this compound
| Research Focus | Key Finding | Reference |
|---|---|---|
| Microscopic Distribution in Melanoma | Heterogeneous distribution with high concentration in melanin-rich cells. | nih.gov |
| Intracellular Localization | Specifically intracytoplasmic, with no apparent nuclear uptake. | nih.gov |
| Subcellular Localization | Confirmed specific affinity for melanin pigments within melanosomes. | scispace.com |
Radioactivity Measurement and Quantification
When this compound is radiolabeled, typically with iodine isotopes such as ¹²⁵I or ¹²³I, its distribution and concentration in various tissues can be quantified using radioactivity measurement techniques. snmjournals.orgnih.govsnmjournals.org
A gamma counter is an instrument used to measure gamma radiation emitted from a sample. In preclinical biodistribution studies of radiolabeled this compound, animals are administered the compound, and at specific time points, various organs and tumors are harvested, weighed, and their radioactivity is measured using a gamma counter. nih.govsnmjournals.orgpnas.org
The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.govsnmjournals.orgpnas.org This quantitative data allows for the comparison of compound uptake across different tissues and at different times post-injection. snmjournals.org For instance, studies have shown high uptake of ¹²⁵I-labeled this compound in melanotic tumors compared to other tissues like blood, brain, and muscle. snmjournals.orgnih.gov These quantitative distribution studies are essential for evaluating the compound's potential as a targeted imaging or therapeutic agent. snmjournals.org
Table 2: Example Biodistribution Data for ¹²⁵I-N,N-diethyl-4-iodobenzamide in B16 Melanoma-Bearing Mice
| Tissue | Uptake at 1 hour (%ID/g) | Uptake at 6 hours (%ID/g) | Uptake at 24 hours (%ID/g) |
|---|---|---|---|
| Melanoma | 6.14 | 2.81 | 0.42 |
| Blood | - | - | - |
| Liver | 11.76 | 3.43 | - |
| Lung | 7.58 | 0.49 | - |
Data derived from a study on a human malignant melanoma xenograft model. nih.gov
Autoradiography is an imaging technique that uses a photographic film or a digital imaging plate to visualize the distribution of a radioactive substance within a thin section of tissue. For this compound, whole-body autoradiography of animal models is used to provide a qualitative and semi-quantitative overview of the compound's distribution across the entire body. snmjournals.orgnih.gov
In this method, animals are administered the radiolabeled compound and are subsequently euthanized and frozen. snmjournals.orgpnas.org Thin, whole-body sections are then cut using a cryostat and exposed to a radiation-sensitive film or plate. snmjournals.orgpnas.org The resulting image, or autoradiogram, shows the areas of radioactivity, with darker regions indicating higher concentrations of the radiolabeled compound. snmjournals.org
Autoradiography has been used to visually demonstrate the significant uptake of ¹²⁵I-labeled this compound in melanoma tumors. snmjournals.orgnih.gov These images provide compelling visual evidence of the compound's tumor-targeting properties and complement the quantitative data obtained from gamma counting. snmjournals.org High-resolution autoradiography can also be used on specific organs, such as the lungs, to visualize micrometastases. pnas.orgnih.gov
Q & A
Basic: What synthetic methodologies are recommended for N,N-diethyl-4-iodobenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves iodination of N,N-diethyl-4-aminobenzamide or direct substitution on a pre-functionalized benzamide scaffold. Key steps include:
- Iodination: Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (40–60°C) to ensure regioselectivity at the para position .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Optimization: Monitor reaction progress via TLC. Adjust stoichiometry of iodinating agents (1.2–1.5 equivalents) to minimize di-iodinated byproducts. Yield improvements (70–85%) are achievable by inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H NMR: Confirm the absence of aromatic protons adjacent to iodine (expected downfield shift for H-3 and H-5 at δ ~7.8–8.2 ppm). Diethyl groups appear as quartets (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) .
- LC-MS (ESI): Look for [M+H]⁺ ion at m/z 318.2. Fragmentation patterns should include loss of iodine (127 Da) .
- IR Spectroscopy: Validate amide C=O stretch (~1650 cm⁻¹) and absence of NH stretches (>3200 cm⁻¹) .
Advanced: How does the iodine substituent influence the biological and physicochemical properties of this compound compared to non-halogenated or fluorinated analogs?
Methodological Answer:
The iodine atom:
- Enhances lipophilicity (logP ~2.8 vs. 1.5 for fluorinated analogs), improving blood-brain barrier penetration in radiotracer applications .
- Reduces metabolic stability due to susceptibility to deiodination in vivo, necessitating stabilization via formulation (e.g., co-administration with antioxidants) .
- Facilitates radio-labeling (e.g., ¹²³I for SPECT imaging), but requires strict control of specific activity to avoid self-radiolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
